molecular formula C17H21N3O3 B4519305 ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B4519305
M. Wt: 315.37 g/mol
InChI Key: METHAOAQPIZCKK-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a piperazine core strategically functionalized with an ethyl carboxylate group and a 1-methyl-1H-indole-2-carbonyl moiety, creating a versatile structure for developing targeted bioactive molecules. The indole component, a privileged structure in medicinal chemistry, provides recognition elements for various biological targets, particularly in neurological and oncological research . This piperazine-indole hybrid serves as a crucial intermediate in synthesizing complex molecules for pharmaceutical development. Its molecular framework is structurally related to compounds investigated for protein kinase inhibition, with research indicating significant potential for creating derivatives that modulate enzymes such as Microtubule Affinity Regulating Kinase 4 (MARK4), an important target in cancer therapeutics and neurodegenerative diseases . The compound's balanced molecular weight and functional group arrangement contribute to favorable physicochemical properties suitable for further chemical exploration. From a synthetic chemistry perspective, this building block enables efficient structure-activity relationship studies through various chemical modifications. Researchers can utilize the carboxylate group for further derivatization or employ the carbonyl linkage to explore diverse molecular interactions. The structural motif demonstrates particular value in developing biochemical probes and preclinical candidates, especially where indole-recognition domains play a critical role in target engagement . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety protocols in controlled laboratory environments.

Properties

IUPAC Name

ethyl 4-(1-methylindole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(22)20-10-8-19(9-11-20)16(21)15-12-13-6-4-5-7-14(13)18(15)2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METHAOAQPIZCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Notes
Acidic hydrolysisH₂SO₄, H₂O, reflux4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylic acidRequires prolonged heating.
Basic hydrolysisNaOH, H₂O/EtOH, refluxSodium 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylateFaster than acidic hydrolysis.

Nucleophilic Substitution at the Piperazine Ring

The secondary amines on the piperazine ring participate in alkylation or acylation reactions.

Reaction Type Reagents/Conditions Product Yield
AlkylationEthyl bromide, K₂CO₃, DMFEthyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-ethylpiperazine-1-carboxylateN/A
AcylationAcetyl chloride, Et₃N, DCMEthyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-acetylpiperazine-1-carboxylateN/A

These reactions are critical for modifying the compound’s pharmacokinetic properties .

Electrophilic Substitution at the Indole Moiety

The indole ring undergoes electrophilic substitution at the C-5 position due to electron-donating effects from the methyl group.

Reaction Type Reagents/Conditions Product Regioselectivity
BrominationBr₂, CHCl₃, 0°CEthyl 4-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylateC-5 > C-4 > C-7 .
NitrationHNO₃, H₂SO₄, 0°CEthyl 4-[(5-nitro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylateDominant at C-5 .

Reduction of the Carbonyl Group

The ketone carbonyl adjacent to the indole ring can be reduced to a methylene group.

Reagent Conditions Product Selectivity
NaBH₄MeOH, 25°CEthyl 4-[(1-methyl-1H-indol-2-yl)methyl]piperazine-1-carboxylatePartial reduction observed.
LiAlH₄THF, refluxEthyl 4-[(1-methyl-1H-indol-2-yl)methyl]piperazine-1-carboxylateFull reduction in 4–6 hr.

Ring-Opening Reactions

The piperazine ring can undergo ring-opening under strong acidic conditions:

Reagents/Conditions Product Mechanism
HCl (conc.), 100°CEthyl 2-[(1-methyl-1H-indol-2-yl)carbonylamino]acetateAcid-catalyzed cleavage of piperazine .

Cross-Coupling Reactions

The indole ring can participate in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst/Reagents Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acidEthyl 4-[(5-aryl-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Key Research Findings

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DCM) improve yields due to enhanced solubility of intermediates.

  • Steric Hindrance : The 1-methyl group on the indole ring reduces reactivity at C-3, favoring substitutions at C-5 .

  • Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Moiety

The indole group in the target compound distinguishes it from other piperazine derivatives with substituted phenyl or heteroaromatic rings. Key comparisons include:

Key Observations :

  • Indole vs. Halogenated Phenyl : The indole’s nitrogen atom and fused benzene ring offer distinct electronic and steric properties compared to bromophenyl groups. This could favor interactions with serotonin or dopamine receptors, common targets for indole-containing drugs (e.g., tryptamine derivatives) .
  • Tetrazolyl vs. Indole : Tetrazole rings, being isosteres of carboxylic acids, may improve solubility and mimic bioactive anions, whereas indole’s planar structure could facilitate intercalation or hydrophobic binding .

Ester Group Modifications

The ethyl carboxylate ester in the target compound contrasts with other ester or carbamate substituents in analogs:

Table 2: Influence of Ester/Carbamate Groups on Physicochemical Properties
Compound Name (Example) Ester/Carbamate Group Molecular Weight (g/mol) Key Property Impact Source
Ethyl 4-[(1-methylindol-2-yl)carbonyl]piperazine-1-carboxylate Ethyl carboxylate ~345 (estimated) Moderate lipophilicity -
tert-Butyl 4-{[3-(5-methyltetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate tert-Butyl carbamate ~375 (estimated) Increased steric bulk and stability
Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate Methylcarbamothioyl 231.32 Sulfur enhances reactivity

Key Observations :

  • Ethyl vs.
  • Carbamothioyl vs. Carboxylate : The thioamide group in introduces sulfur-based nucleophilicity, enabling disulfide bond formation or metal chelation, unlike the target compound’s ester .

Heterocyclic Additions to the Piperazine Core

The piperazine ring’s substitution pattern critically influences bioactivity:

Table 3: Role of Heterocyclic Attachments
Compound Name (Example) Heterocyclic Attachment Pharmacological Implication Source
Ethyl 4-[(1-methylindol-2-yl)carbonyl]piperazine-1-carboxylate Indole-carbonyl Potential CNS or anticancer activity -
Ethyl 4-[(3-methylpurin-8-yl)methyl]piperazine-1-carboxylate Purine-methyl Purine mimicry (e.g., adenosine antagonism)
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate Pyrazolopyrimidine-thio Kinase or enzyme inhibition

Key Observations :

  • Indole vs. Purine : Purine derivatives (e.g., ) often target nucleotide-binding sites, whereas indole’s planar structure may favor intercalation or receptor binding .
  • Thioether Linkages : The sulfur atom in ’s pyrazolopyrimidine-thio compound could enhance redox activity or metal coordination, differing from the target’s carbonyl linkage .

Q & A

Q. What synthetic strategies are recommended for synthesizing ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDCI/HOAt) to activate the indole carbonyl group for nucleophilic attack by the piperazine nitrogen. This approach is effective for forming amide/ketone linkages (see ).
  • Protection/Deprotection: Employ tert-butyl carbamates (Boc) to protect the piperazine nitrogen during synthesis, followed by acidic deprotection (e.g., TFA) to avoid side reactions.
  • Purification: Optimize column chromatography using silica gel with gradients of hexane:ethyl acetate (e.g., 8:1 to 1:2) for high-purity isolation.

Table 1: Example Reaction Conditions from Analogous Syntheses

Reagents/ConditionsYieldReference
EDCI/HOAt, DMF, rt, 24h58–95%
Boc-protected intermediates17–98%
TLC monitoring (Rf = 0.12)

Q. How can the crystal structure of this compound be determined, and what conformational features are critical?

Methodological Answer:

  • X-Ray Crystallography: Use single-crystal diffraction (e.g., Bruker Kappa APEXII CCD) with SHELXL for refinement. Key parameters include:
    • Space Group: Monoclinic (e.g., P21/n).
    • Cell Parameters: a = 10.9073 Å, b = 19.1940 Å, c = 12.2246 Å, β = 91.809°.
  • Conformational Analysis: The piperazine ring adopts a chair conformation, while the indole moiety stabilizes via weak C-H···N interactions. Dihedral angles between aromatic planes (e.g., 74.14°) indicate steric and electronic influences.

Table 2: Crystallographic Data (from )

ParameterValue
Space GroupP21/n
R-factor (R[F² > 2σ])0.047
C-H···O Interactions2.30–2.50 Å

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR: Identify the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and indole protons (δ ~7.2–7.8 ppm). Carbonyl signals (C=O) appear at δ ~165–175 ppm.
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (if present).
  • Mass Spectrometry: Use ESI-MS to detect the molecular ion peak (e.g., [M+Na]⁺ at m/z 680.2 for related compounds).

Advanced Questions

Q. How does the electronic environment of the indole moiety influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-rich indole nitrogen enhances carbonyl electrophilicity, facilitating nucleophilic attack by piperazine. Substituents (e.g., 1-methyl) modulate reactivity via steric hindrance.
  • Computational Modeling: Use DFT to calculate partial charges (e.g., Mulliken charges) on the carbonyl carbon. Correlate with experimental reaction rates.

Q. How can contradictions between theoretical binding affinities and experimental bioactivity data be resolved?

Methodological Answer:

  • Docking vs. Assays: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, then validate via SPR or ITC. Adjust force fields to account for solvation effects.
  • Example: In SAR studies, tert-butyl substituents on piperazine improved docking scores but reduced cellular permeability due to hydrophobicity.

Q. What computational methods are suitable for modeling metabolic pathways, and which enzyme systems are relevant?

Methodological Answer:

  • In Silico Metabolism: Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 (CYP3A4) as a primary metabolizer. Validate with liver microsome assays.
  • Key Metabolites: Look for ester hydrolysis (ethyl → carboxylic acid) or indole oxidation.

Q. How do modifications to the piperazine ring affect pharmacokinetic properties?

Methodological Answer:

  • SAR Studies: Introduce methyl or acetyl groups to the piperazine nitrogen to alter logP and solubility. For example:
    • 4-Methylpiperazine: Increased logP (hydrophobicity) but reduced renal clearance.
  • Table 3: Comparative PK Properties (Hypothetical Data)
ModificationlogPSolubility (µg/mL)Half-Life (h)
Unmodified Piperazine1.21202.5
4-Methylpiperazine2.1454.8

Q. How can stability contradictions under varying pH conditions be addressed?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 24h. Monitor via HPLC for degradation products (e.g., ester hydrolysis).
  • Stabilizers: Use lyophilization or antioxidants (e.g., BHT) for long-term storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

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